Methyl(2-methylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2-methylbutyl)amine, also known as (±)-1-Amino-2-methylbutane, is an organic compound with the molecular formula C5H13N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(2-methylbutyl)amine can be synthesized through several methods. One common approach is the reductive amination of 2-methylbutanal with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) . Another method involves the alkylation of ammonia with 2-methylbutyl halides under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of nitriles or imines derived from 2-methylbutanal. This process involves the use of metal catalysts such as palladium or nickel under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
Methyl(2-methylbutyl)amine undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium cyanoborohydride (NaBH3CN), sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Reaction Conditions: Reactions typically occur under controlled temperatures and pressures, often in the presence of catalysts.
Major Products Formed
Oxidation: Nitriles, amides
Reduction: Secondary and tertiary amines
Substitution: Substituted amines
Scientific Research Applications
Methyl(2-methylbutyl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl(2-methylbutyl)amine involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. It can also act as a ligand, binding to metal ions and influencing their reactivity . The compound’s effects are mediated through its ability to donate or accept protons, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH3NH2): A simpler primary amine with a single methyl group attached to the amino group.
Ethylamine (C2H5NH2): A primary amine with an ethyl group attached to the amino group.
Isopropylamine (C3H7NH2): A primary amine with an isopropyl group attached to the amino group.
Uniqueness
Methyl(2-methylbutyl)amine is unique due to its branched carbon chain, which imparts distinct chemical and physical properties compared to its linear counterparts. This branching can influence its reactivity, solubility, and interactions with other molecules .
Properties
IUPAC Name |
N,2-dimethylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-4-6(2)5-7-3/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUSHJKMXVMILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.